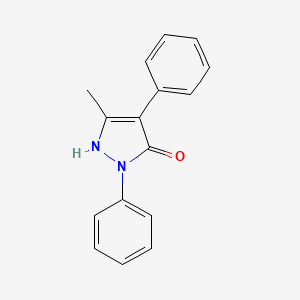![molecular formula C7H8N2O2 B1298174 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 5932-32-1](/img/structure/B1298174.png)
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a chemical structure that is part of a broader class of compounds known for their interesting chemical and pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, has been achieved through the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes . This method has been extended to more versatile derivatives, indicating a potential pathway for synthesizing the compound . The process involves creating a five-membered ring, which is a structural feature of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a cyclopenta[c]pyrazole ring. The structure elucidation of related compounds has been performed using spectroscopic data, including NMR techniques, infrared, and high-resolution mass spectroscopy . These techniques would likely be applicable in analyzing the molecular structure of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid as well.
Chemical Reactions Analysis
An unexpected intramolecular cyclization and phosphonylation reaction was observed in the synthesis of related pyrazolo[3,4-b]quinoline derivatives, leading to the formation of a new six-member lactam ring and a tetracyclic ring system . This indicates that compounds with similar structures can undergo unexpected reactions under certain conditions, which could be relevant when considering the reactivity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not directly discussed in the provided papers. However, the full characterization of related compounds, including their ester and carboxylic acid precursors, suggests that a detailed analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid would involve similar techniques to determine its physical state, solubility, stability, and reactivity . The use of X-ray diffraction data has also been mentioned as a tool for confirming proposed structures, which could be useful for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Development of Scalable Synthesis Methods : A practical and efficient synthesis of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole has been developed, starting from commercially available components. This synthesis involves a one-pot process, highlighting its scalability and practicality for industrial applications (Wilson et al., 2009).
Synthesis of Substituted Pyrazoles : Synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles has been achieved through the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes. This process extends to the production of versatile 3-bromo derivatives (Winters et al., 2014).
Pharmaceutical and Medicinal Chemistry
Antibacterial Activity : A study on the synthesis and antibacterial activity of a tetracyclic pyridone carboxylic acid variant has shown significant inhibitory activity on DNA gyrase from Escherichia coli and demonstrated potent antibacterial properties against both Gram-positive and -negative bacteria, except Pseudomonas aeruginosa (Jinbo et al., 1993).
Peptide Bond Replacements : The use of 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids as peptide bond replacements has been explored, with these acids being prepared by 1,3-dipolar cycloaddition. This has implications for the development of pseudotri- and tetrapeptides (Jones et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBBDFUBSEGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974746 | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
CAS RN |
884497-47-6, 5932-32-1 | |
| Record name | 2,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




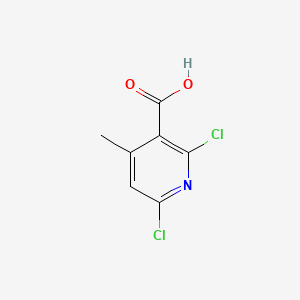
![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)
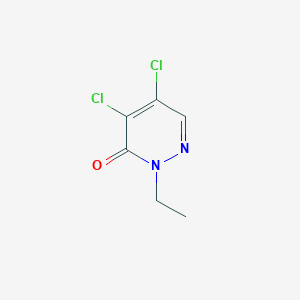

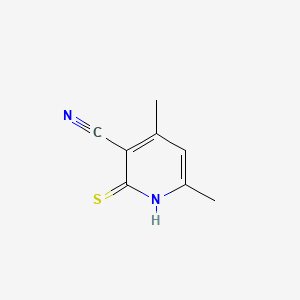
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)
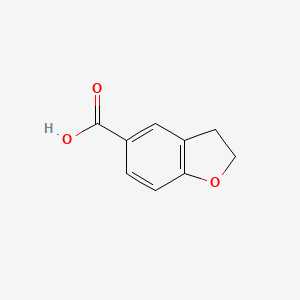
![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)
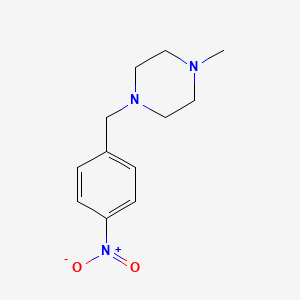
![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)
